4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
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Overview
Description
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C24H37BrN2O4S and a molecular weight of 529.541 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring substituted with a bromine atom and a long alkyl chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The long alkyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups make this compound unique.
Properties
Molecular Formula |
C24H37BrN2O4S |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
4-(4-bromo-5-oxo-3-pentadecyl-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C24H37BrN2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-23(25)24(28)27(26-22)20-16-18-21(19-17-20)32(29,30)31/h16-19,23H,2-15H2,1H3,(H,29,30,31) |
InChI Key |
JZLHEGCPCNGJCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NN(C(=O)C1Br)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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